

ATPase-IN-3 Treatment: A Technical Guide to its Cellular Effects

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Compound of Interest

Compound Name: ATPase-IN-3

Cat. No.: B12001893

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Disclaimer: As of this writing, "**ATPase-IN-3**" does not correspond to a publicly documented specific molecule in scientific literature. Therefore, this technical guide will utilize the well-characterized, potent, and selective allosteric p97 ATPase inhibitor, NMS-873, as a representative compound to illustrate the cellular effects, experimental protocols, and signaling pathways associated with this class of inhibitors. The data and methodologies presented are based on published findings for NMS-873 and serve as a comprehensive example for researchers studying similar ATPase inhibitors.

Introduction and Mechanism of Action

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1][2][3] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel or disassemble protein complexes, thereby regulating processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][3][4]

ATPase-IN-3, exemplified by NMS-873, is an allosteric inhibitor of p97 ATPase.[5] Unlike ATP-competitive inhibitors that bind to the enzyme's active site, NMS-873 binds to a novel allosteric site at the interface between the D1 and D2 ATPase domains of adjacent p97 protomers.[6] This binding stabilizes the ADP-bound state of the enzyme, interrupting its catalytic cycle and inhibiting its function.[7] This mode of action leads to high specificity for p97 over other AAA ATPases and kinases.[5]

Quantitative Data Summary

The inhibitory activity of NMS-873 has been quantified both in enzymatic and cell-based assays. The following tables summarize these findings for easy comparison.

Table 1: In Vitro Enzymatic Inhibition

Target	Inhibitor	IC50	Assay Type
p97/VCP ATPase	NMS-873	30 nM	NADH-coupled ATPase assay
Other AAA ATPases	NMS-873	>10 μ M	Not Specified
53 Kinase Panel	NMS-873	>10 μ M	Not Specified
Hsp90	NMS-873	>10 μ M	Not Specified

Data compiled from sources.[\[5\]](#)[\[8\]](#)

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	Inhibitor	IC50	Assay Type
HCT116	Colon Carcinoma	NMS-873	0.4 μ M (400 nM)	Cell Viability (ATP-based)
HeLa	Cervical Cancer	NMS-873	0.7 μ M (700 nM)	Cell Viability (ATP-based)
Various Hematological & Solid Tumors	-	NMS-873	0.08 μ M - 2 μ M	Not Specified

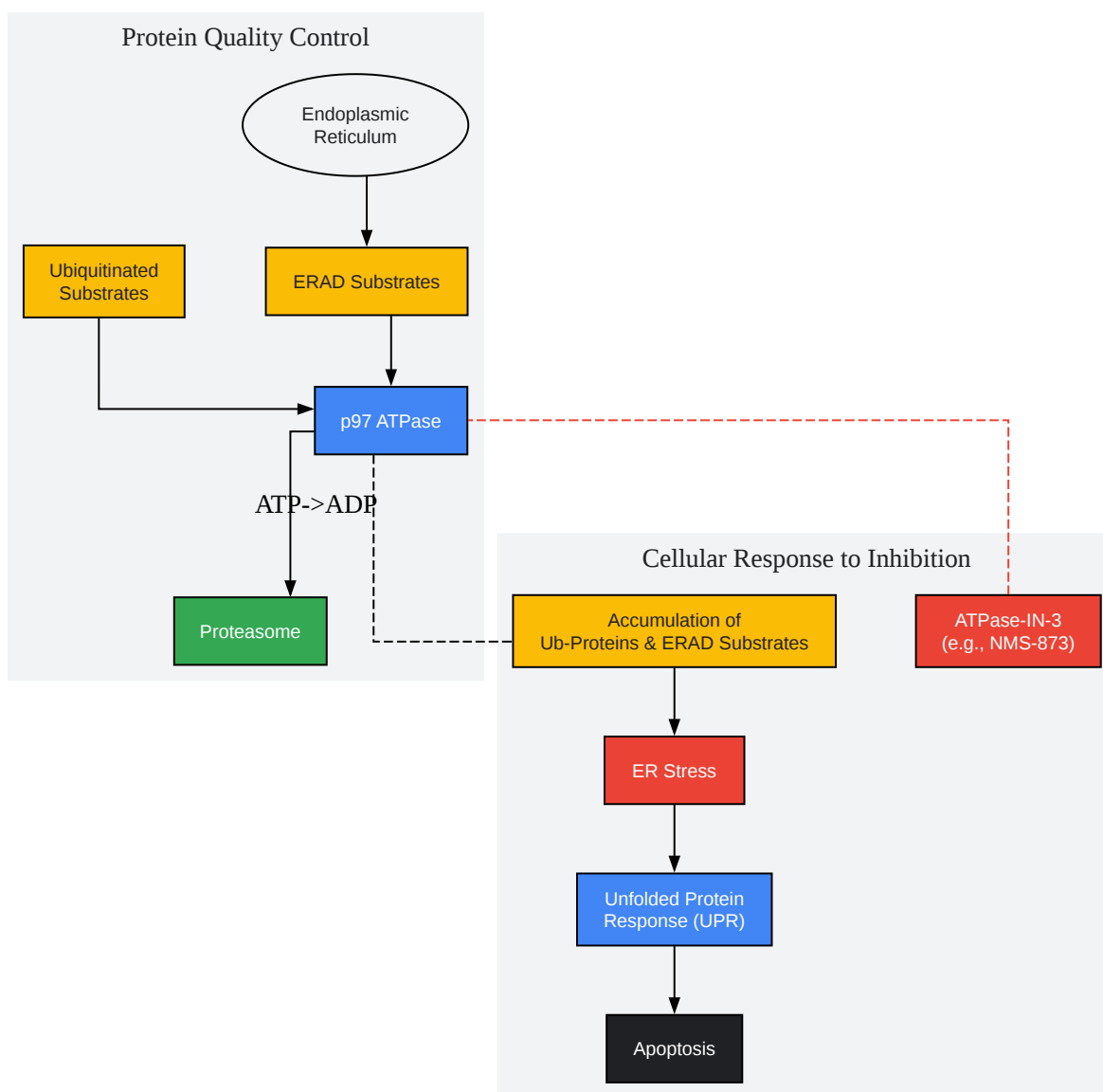
Data compiled from sources.[\[8\]](#)[\[9\]](#)

Core Cellular Effects of p97 Inhibition

Inhibition of p97 by compounds like NMS-873 triggers a cascade of cellular events stemming from the disruption of protein homeostasis.

On-Target Effect: Disruption of Protein Homeostasis & Induction of ER Stress

The primary consequence of p97 inhibition is the failure to extract and process ubiquitinated proteins destined for degradation.^{[3][10]} This leads to the accumulation of poly-ubiquitinated proteins and substrates of the ERAD pathway.^{[9][10]} The buildup of misfolded proteins in the endoplasmic reticulum generates significant proteotoxic stress, which in turn activates the Unfolded Protein Response (UPR).^{[6][9][10]} The UPR is a signaling network designed to restore ER homeostasis, but under sustained stress, it can switch to promoting apoptosis (programmed cell death).^{[3][10][11][12]}

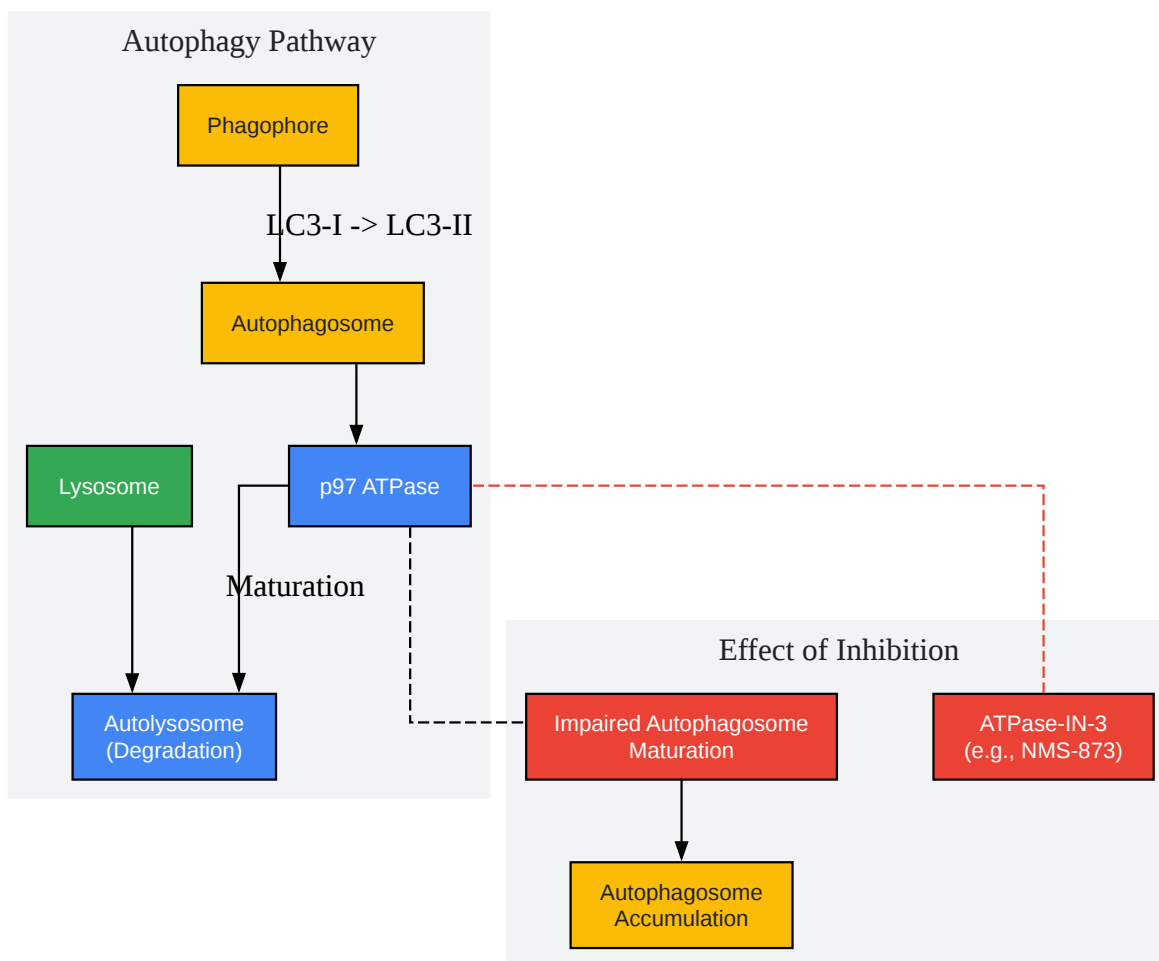


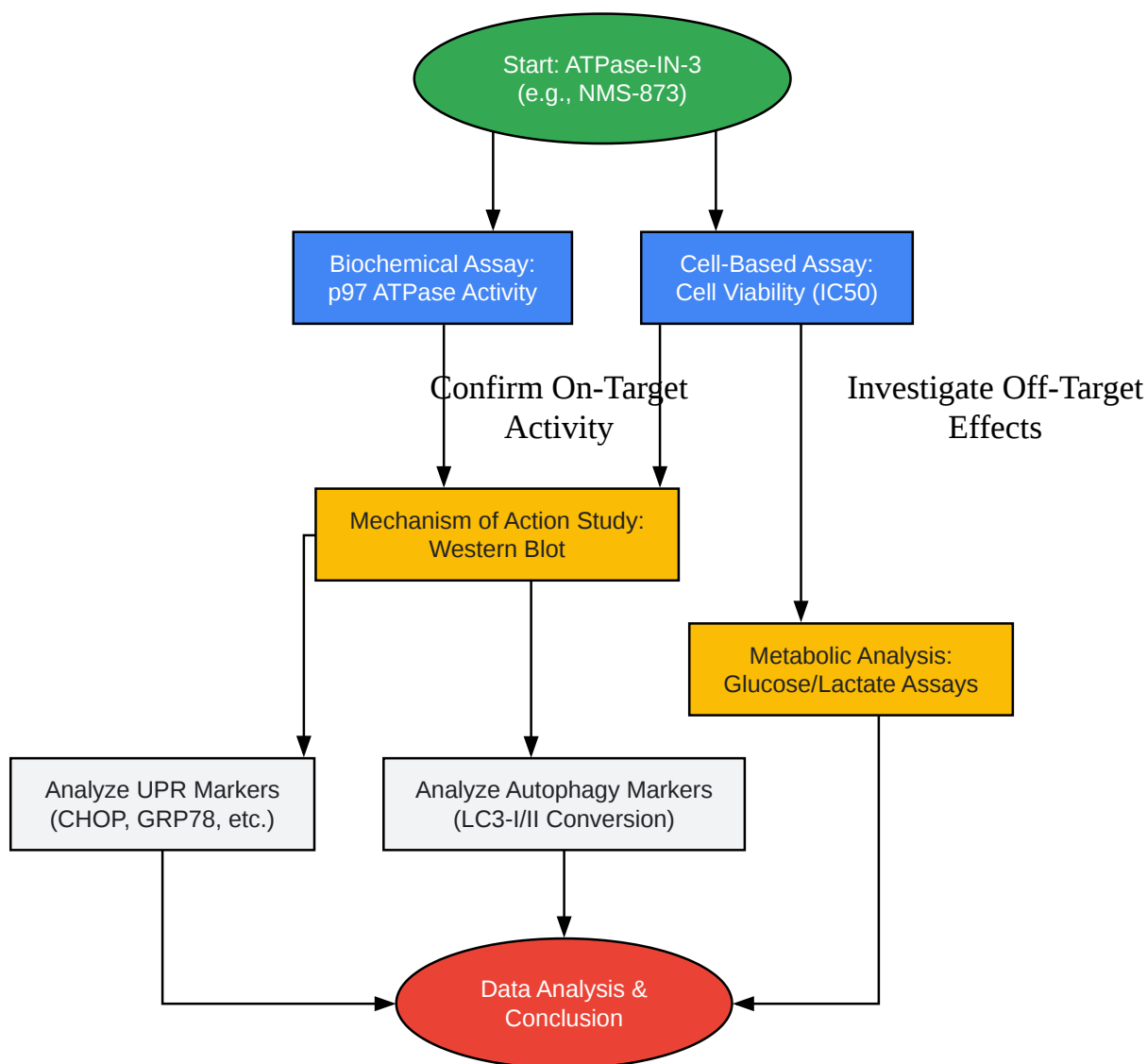
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Caption: p97 inhibition disrupts protein degradation, leading to ER stress and UPR activation.

On-Target Effect: Modulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates.^[12] p97 is involved in several stages of autophagy, including autophagosome maturation.^[1] Treatment with NMS-873 interferes with this process, leading to a disruption in autophagic flux.^[6] This is often observed as an accumulation of the autophagosome marker LC3-II.^{[13][14]} The blockage of both the proteasome and autophagy pathways can overwhelm the cell's capacity to clear misfolded proteins, leading to cell death.^{[1][6]}





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